HKOCl-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

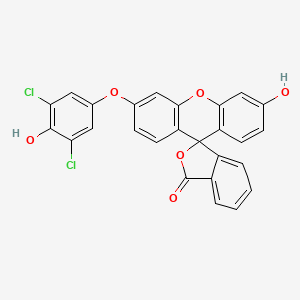

3'-(3,5-dichloro-4-hydroxyphenoxy)-6'-hydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H14Cl2O6/c27-20-10-15(11-21(28)24(20)30)32-14-6-8-19-23(12-14)33-22-9-13(29)5-7-18(22)26(19)17-4-2-1-3-16(17)25(31)34-26/h1-12,29-30H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWYBZBGVRLHND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC(=C(C(=C6)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H14Cl2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

HKOCl-3: A Technical Guide to its Mechanism of Action for Hypochlorous Acid Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HKOCl-3, a fluorescent probe designed for the highly selective and sensitive detection of hypochlorous acid (HOCl). We will delve into its mechanism of action, provide detailed experimental protocols, present key quantitative data, and visualize the underlying processes.

Core Mechanism: Oxidative O-Dearylation

This compound is engineered for the detection of HOCl through a specific chemical reaction known as oxidative O-dearylation.[1][2][3][4][5] The probe's design incorporates a 2,6-dichlorophenol (B41786) moiety, which is key to its remarkable selectivity for HOCl over other reactive oxygen species (ROS).

Under physiological conditions (pH 7.4), the phenol (B47542) group of this compound exists predominantly in its phenoxide form. This enhances its nucleophilicity and reactivity towards HOCl. The presence of two chlorine atoms ortho to the hydroxyl group lowers the pKa of the phenol, facilitating the formation of the highly reactive phenoxide ion. In its native state, the fluorescence of the this compound molecule is quenched through a photoinduced electron transfer (PeT) process.

Upon reaction with HOCl, the 2,6-dichlorophenol group is cleaved from the fluorophore. This irreversible oxidative O-dearylation reaction permanently disrupts the PeT quenching mechanism. The resulting product is a highly fluorescent molecule, leading to a significant "turn-on" fluorescent signal. This reaction is exceptionally rapid, completing within a minute, allowing for real-time monitoring of HOCl production.

Figure 1: Reaction mechanism of this compound with HOCl.

Quantitative Performance Data

The performance of this compound has been rigorously characterized, demonstrating its suitability for quantitative biological assays.

| Parameter | Value | Reference |

| Selectivity | >50-fold more sensitive for HOCl than other ROS/RNS | |

| Sensitivity | >358-fold fluorescence enhancement upon reaction with 1 equiv. HOCl | |

| Detection Limit | 0.33 nM | |

| Response Time | < 1 minute | |

| Absorption Peak (this compound) | 455 nm | |

| Absorption Peak (Product) | 499 nm | |

| Emission Peak (Product) | 527 nm | |

| Molar Extinction Coefficient (ε) | 2.3 x 10⁴ M⁻¹ cm⁻¹ | |

| Quantum Yield (Φ) (this compound) | 0.001 |

Experimental Protocols

The following are detailed methodologies for the application of this compound in various experimental settings.

In Vitro HOCl Detection

This protocol outlines the basic procedure for characterizing the probe's response to HOCl in a cell-free system.

-

Preparation of this compound Stock Solution: Dissolve this compound in dimethylformamide (DMF) to prepare a stock solution.

-

Working Solution: Dilute the stock solution in a buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4) to a final concentration of 10 µM. The final DMF concentration should be kept low (e.g., 0.1%).

-

HOCl Treatment: Add varying concentrations of HOCl (e.g., 0-10 µM) to the this compound working solution.

-

Spectrofluorometry: Measure the fluorescence emission spectra. For this compound, the excitation wavelength is typically around 490 nm, and the emission is measured at 527 nm.

-

Time-Course Measurement: To determine the reaction kinetics, mix this compound with HOCl and record the fluorescence intensity at 527 nm over time (e.g., every few seconds for up to 180 seconds).

Figure 2: Workflow for in vitro HOCl detection.

Live-Cell Imaging of Endogenous HOCl

This compound is a powerful tool for visualizing endogenous HOCl production in living cells.

-

Cell Culture: Culture cells of interest (e.g., RAW264.7 macrophages) in appropriate media and conditions.

-

Cell Stimulation (Optional): To induce endogenous HOCl production, cells can be stimulated with an agent like phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 500 ng/mL).

-

Probe Loading: Incubate the cells with this compound (e.g., 2 µM) in a suitable buffer (e.g., PBS or cell culture medium) for a specific duration (e.g., 30 minutes) in the dark.

-

Inhibitor Studies (Optional): To confirm the specificity of the signal for HOCl, cells can be co-incubated with inhibitors of the HOCl production pathway, such as:

-

PKC inhibitors: Gö6983, Gö6976, Ro32-0432

-

NADPH oxidase (NOX) inhibitor: Diphenyleneiodonium chloride (DPI)

-

Myeloperoxidase (MPO) inhibitor: Aminobenzoic acid hydrazide (ABAH)

-

-

Washing: Gently wash the cells with buffer to remove excess probe.

-

Confocal Microscopy: Image the cells using a confocal microscope with appropriate filter sets for the fluorescent product (excitation ~488 nm, emission ~510-550 nm).

Figure 3: Workflow for live-cell imaging of HOCl.

Flow Cytometry Analysis

This compound can be used for the quantitative analysis of HOCl production in cell populations via flow cytometry.

-

Cell Preparation: Prepare a single-cell suspension of the cells of interest.

-

Stimulation and Probe Loading: Co-incubate the cells with this compound (e.g., 2 µM) and a stimulant such as PMA (e.g., 500 ng/mL) for 30 minutes. For control experiments, include samples with the probe alone and with inhibitors like DPI.

-

Flow Cytometry: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and collecting the emission in the appropriate channel (e.g., FITC channel).

-

Data Analysis: Quantify the geometric mean of the fluorescence intensity to determine the level of HOCl production in the cell population.

96-Well Microplate Assay

This high-throughput method is suitable for screening compounds that may modulate HOCl production or act as HOCl scavengers.

-

Cell Seeding: Seed cells (e.g., RAW264.7 macrophages) into a 96-well plate and culture overnight.

-

Treatment: Co-incubate the cells with this compound (e.g., 2 µM), a stimulant (e.g., PMA at 500 ng/mL), and the test compounds (e.g., HOCl scavengers like α-lipoic acid, N-acetylcysteine (NAC), L-methionine, L-cysteine) for 30 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader (excitation ~485 nm, emission ~525 nm).

Signaling Pathway for Endogenous HOCl Production

In phagocytic cells like macrophages, the production of HOCl is a key component of the innate immune response. This process involves a well-defined signaling cascade.

Figure 4: PMA-induced HOCl production pathway.

Stimulation by agents like PMA activates Protein Kinase C (PKC). PKC, in turn, activates the NADPH oxidase (NOX) enzyme complex, which catalyzes the production of superoxide radicals (O₂⁻). Superoxide is then converted to hydrogen peroxide (H₂O₂). Finally, the enzyme myeloperoxidase (MPO) utilizes H₂O₂ and chloride ions (Cl⁻) to produce hypochlorous acid. The use of specific inhibitors for PKC, NOX, and MPO can validate that the fluorescence signal from this compound is indeed due to the activity of this pathway.

References

- 1. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to HKOCl-3: A Fluorescent Probe for Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HKOCl-3, a novel fluorescent probe with ultra-high selectivity and sensitivity for hypochlorous acid (HOCl). This compound is a valuable molecular tool for investigating the roles of HOCl in various physiological and pathological processes, including innate immunity, inflammation, and neurodegeneration. This document details the probe's chemical structure, mechanism of action, experimental protocols for its application, and quantitative performance data.

Core Concepts and Chemical Structure

This compound was engineered for the robust detection of hypochlorous acid, a critical but highly reactive oxygen species (ROS), in living systems.[1][2][3][4][5] The design of this compound improves upon existing probes by incorporating two ortho chlorine substituents into a fluorescein-based structure. This modification significantly enhances its selectivity for HOCl over other reactive oxygen and nitrogen species.

The fundamental mechanism of this compound involves a selective oxidative O-dearylation reaction upon interaction with HOCl. This reaction cleaves the 2,6-dichlorophenol (B41786) moiety, releasing a highly fluorescent product, such as fluorescein (B123965) or its chlorinated derivatives. Under physiological conditions (pH 7.4), the 2,6-dichlorophenol group lowers the pKa of the phenol, ensuring the dominance of the more reactive phenoxide form. This phenoxide form also contributes to a lower basal fluorescence through a photoinduced electron transfer (PeT) process, which is disrupted upon reaction with HOCl, leading to a significant "turn-on" fluorescent signal.

The chemical synthesis of this compound is achieved through a multi-step process. It begins with an Ullmann coupling of 3-methoxyphenol (B1666288) and an aryl iodide, followed by demethylation to produce a diarylether intermediate. This intermediate is then reacted with a benzoic acid derivative prepared from fluorescein to yield the final this compound probe.

Quantitative Performance Data

The performance of this compound has been rigorously characterized, demonstrating its suitability for sensitive and specific HOCl detection. The key quantitative metrics are summarized in the tables below.

Table 1: Spectroscopic and Performance Characteristics of this compound

| Parameter | Value | Conditions |

| Absorption Peak (pre-reaction) | 455 nm | 0.1 M Potassium Phosphate (B84403) Buffer (pH 7.4) |

| Absorption Peak (post-reaction with HOCl) | 499 nm | 0.1 M Potassium Phosphate Buffer (pH 7.4) |

| Fluorescence Emission Peak | 527 nm | Excitation at 490 nm |

| Fluorescence Enhancement | >358-fold | Upon addition of 1 equivalent of HOCl |

| Detection Limit | 0.33 nM | Based on 3σ/k |

| Reaction Time | < 1 minute | With 2 µM HOCl |

| pH Stability | Stable from pH 3.0 to 10.8 | --- |

| Optimal pH Range for HOCl Detection | pH 4 to 10 | --- |

Data compiled from references:

Table 2: Selectivity of this compound for Hypochlorous Acid

| Reactive Species Tested | Fluorescence Response |

| Hypochlorous Acid (HOCl) | >83-fold higher than other ROS |

| Hydrogen Peroxide (H₂O₂) | Negligible |

| Singlet Oxygen (¹O₂) | Negligible |

| Peroxyl Radical (ROO•) | Negligible |

| Tert-butyl hydroperoxide (TBHP) | Negligible |

| Nitric Oxide (•NO) | Negligible |

| Superoxide (O₂•⁻) | Negligible |

| Hydroxyl Radical (•OH) | Minimal |

| Peroxynitrite (ONOO⁻) | Minimal |

Data compiled from references:

Experimental Protocols

This section provides detailed methodologies for the application of this compound in cellular systems.

-

Reconstitution: Prepare a stock solution of this compound in dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution: For cellular experiments, dilute the stock solution in a suitable buffer, such as 0.1 M potassium phosphate buffer (pH 7.4), to the final desired concentration (typically 1-10 µM). The final concentration of the organic solvent should be kept low (e.g., <0.1%) to avoid cellular toxicity.

-

Spectroscopic Measurements: Dissolve this compound in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 10 µM.

-

Fluorescence Titration: To characterize the response to HOCl, add increasing concentrations of HOCl (e.g., 0-10 µM) to the this compound solution.

-

Data Acquisition: Record fluorescence emission spectra with an excitation wavelength of 490 nm. The fluorescence intensity at 527 nm is typically used for quantification.

-

Selectivity Assay: To assess selectivity, incubate 10 µM this compound with various reactive oxygen and nitrogen species and measure the fluorescence response.

This protocol is adapted for use with RAW264.7 mouse macrophages.

-

Cell Culture: Culture RAW264.7 cells in appropriate media and conditions.

-

Cell Stimulation: To induce endogenous HOCl production, stimulate the cells with phorbol (B1677699) myristate acetate (B1210297) (PMA) at a concentration of, for example, 500 ng/mL for 30 minutes.

-

Probe Incubation: Co-incubate the PMA-stimulated cells with this compound (e.g., 2 µM) for a specified period.

-

Inhibitor Studies (Optional): To validate the specificity of HOCl detection, pre-incubate cells with inhibitors of the HOCl production pathway (e.g., PKC inhibitors, NOX inhibitors, or MPO inhibitors) before PMA stimulation and this compound addition.

-

Fluorescence Measurement: Measure the fluorescence intensity using a 96-well plate reader with appropriate filter sets (excitation ~490 nm, emission ~527 nm).

-

Cell Preparation: Plate phagocytic cells, such as RAW264.7, BV-2, or differentiated THP-1 cells, on a suitable imaging dish or slide.

-

Stimulation and Staining: Co-incubate the cells with this compound (e.g., 1 µM) and a stimulant like PMA (e.g., 500 ng/mL) in an appropriate buffer or medium.

-

Imaging: After the incubation period, wash the cells and acquire images using a confocal microscope with excitation and emission wavelengths suitable for fluorescein.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate key relationships and processes involving this compound.

References

- 1. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. HKU Scholars Hub: this compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay [hub.hku.hk]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the HKOCl-3 Probe: Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in both physiological and pathological processes, including innate immunity and inflammatory diseases.[1][2][3][4] Understanding its precise roles has been hampered by a lack of selective and sensitive detection methods. This technical guide provides a comprehensive overview of HKOCl-3, a fluorescent probe designed for the ultra-selective and ultra-sensitive detection of HOCl in biological systems.[1] We delve into the design rationale, synthesis, and spectral properties of this compound, and offer detailed protocols for its application in live-cell imaging, flow cytometry, and high-throughput screening assays. This guide is intended to equip researchers with the knowledge and tools necessary to effectively utilize this compound in their investigations of HOCl biology and its implications in health and disease.

Introduction: The Need for a Selective HOCl Probe

Hypochlorous acid is produced in phagocytes by the enzyme myeloperoxidase (MPO), which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). While essential for killing invading pathogens, excessive HOCl production can lead to oxidative damage and contribute to various inflammatory diseases. The study of HOCl's multifaceted roles requires tools that can detect it with high specificity and sensitivity in complex biological environments. Many existing fluorescent probes for ROS suffer from a lack of selectivity, often reacting with multiple ROS and thus providing ambiguous results. This compound was developed to address this critical need, offering researchers a reliable tool to specifically investigate the dynamics of HOCl production.

This compound: Design, Synthesis, and Mechanism of Action

Design Rationale

The design of this compound is based on a fluorescein (B123965) scaffold, modified to incorporate a unique HOCl-reactive trigger. The core innovation lies in the introduction of a 2,6-dichlorophenol (B41786) moiety. This feature serves two key purposes:

-

Enhanced Selectivity: The electron-withdrawing chlorine atoms make the phenol (B47542) group highly susceptible to oxidative O-dearylation specifically by HOCl over other ROS.

-

Favorable pKa: The dichlorophenol moiety lowers the pKa of the phenolic hydroxyl group, ensuring it exists predominantly in the more reactive phenoxide form at physiological pH.

In its native state, the fluorescence of the fluorescein core is quenched through a photoinduced electron transfer (PeT) mechanism. Upon reaction with HOCl, the 2,6-dichlorophenol group is cleaved, liberating the highly fluorescent fluorescein molecule and leading to a significant "turn-on" fluorescence signal.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the Ullmann coupling of 3-methoxyphenol (B1666288) and an aryl iodide, followed by demethylation and subsequent condensation with a fluorescein-derived benzoic acid.

Diagram of the this compound Synthesis Pathway:

References

- 1. scispace.com [scispace.com]

- 2. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - Chemical Science (RSC Publishing) [pubs.rsc.org]

Unveiling the Core Principles of HKOCl-3 Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescent probe HKOCl-3, a powerful tool for the selective detection of hypochlorous acid (HClO). We will delve into the fundamental principles governing its fluorescence, detail its spectral and chemical properties, and provide comprehensive experimental protocols for its application in cellular and in vivo imaging.

The Underlying Principle: A Selective "Turn-On" Mechanism

The fluorescence of this compound is predicated on a highly selective and rapid oxidative O-dearylation reaction specifically triggered by hypochlorous acid.[1][2][3][4] In its native state, the this compound molecule is designed to be non-fluorescent. This is achieved through a process known as photoinduced electron transfer (PeT), where the electron-rich 2,6-dichlorophenol (B41786) moiety effectively quenches the fluorescence of the fluorescein (B123965) core.[1]

Upon interaction with HClO, a remarkable transformation occurs. The 2,6-dichlorophenol group is cleaved from the fluorescein scaffold. This cleavage event disrupts the PeT process, "turning on" the fluorescence and resulting in a significant increase in the emission signal. The resulting products are highly fluorescent compounds, such as fluorescein and its chlorinated derivatives. This mechanism provides a direct and robust method for the detection and quantification of HClO.

Signaling Pathway of this compound Activation

Caption: Reaction mechanism of this compound with hypochlorous acid.

Quantitative Data Summary

The performance of this compound as a fluorescent probe is characterized by its distinct spectral properties and high sensitivity. The following tables summarize the key quantitative data for this compound.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Absorption Maximum (λabs) of this compound | 455 nm | |

| Absorption Maximum (λabs) after reaction with HClO | 499 nm | |

| Emission Maximum (λem) | 527 nm | |

| Excitation Wavelength (λex) for Imaging | 490 nm | |

| Molar Extinction Coefficient (ε) | 2.3 x 10⁴ M⁻¹ cm⁻¹ | |

| Quantum Yield (Φ) of this compound | 0.001 |

Table 2: Performance Characteristics of this compound

| Parameter | Value | Reference |

| Fluorescence Enhancement upon reaction with 1 equiv. HClO | >358-fold | |

| Detection Limit | 0.33 nM | |

| Reaction Time with HClO | < 1 minute | |

| Optimal pH Range | 4-10 |

Experimental Protocols

The following are detailed methodologies for the application of this compound in research settings.

General Preparation of this compound Working Solution

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a buffer appropriate for your experimental system (e.g., 0.1 M potassium phosphate (B84403) buffer at pH 7.4 or serum-free cell culture medium). It is crucial to prepare the working solution fresh and protect it from light.

In Vitro Fluorescence Measurements

This protocol is designed for characterizing the probe's response to HClO in a cell-free system.

Caption: Workflow for in vitro fluorescence measurements.

-

Reagent Preparation: Prepare a 10 µM solution of this compound in 0.1 M potassium phosphate buffer (pH 7.4).

-

Reaction Initiation: Add varying concentrations of a standardized HClO solution to the this compound solution.

-

Incubation: Allow the reaction to proceed for a set time, typically around 30 minutes, at room temperature and protected from light.

-

Fluorescence Measurement: Record the fluorescence emission spectra using a fluorometer with an excitation wavelength of 490 nm.

Live Cell Imaging of Endogenous HClO

This protocol outlines the steps for visualizing HClO production in living cells.

Caption: Workflow for live-cell fluorescence imaging.

-

Cell Culture: Plate and culture cells of interest (e.g., RAW264.7 macrophages) on a suitable imaging dish or plate.

-

Stimulation (Optional): To induce endogenous HClO production, cells can be stimulated with an agent like phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Probe Loading: Incubate the cells with this compound at a final concentration of 1-2 µM in serum-free medium for approximately 30 minutes at 37°C.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) or a suitable buffer to remove any unbound probe.

-

Imaging: Acquire fluorescent images using a confocal or widefield fluorescence microscope equipped with appropriate filters (e.g., excitation at 488 nm and emission collection between 500-530 nm).

Flow Cytometry Analysis

This compound can be used for the quantitative analysis of HClO production in cell populations via flow cytometry.

-

Cell Preparation: Prepare a single-cell suspension of the cells of interest.

-

Stimulation and Staining: Co-incubate the cells with this compound (e.g., 2 µM) and a stimulating agent (e.g., PMA) for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and detecting the emission in the appropriate channel (e.g., FITC channel).

-

Data Analysis: Quantify the geometric mean of the fluorescence intensity to determine the level of HClO production.

Selectivity and Biocompatibility

A critical feature of this compound is its remarkable selectivity for HClO over other reactive oxygen and nitrogen species (ROS/RNS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂˙⁻), and nitric oxide (˙NO). Studies have shown a significantly higher fluorescence response to HClO compared to other ROS, even at higher concentrations of the interfering species. Furthermore, this compound exhibits excellent stability across a wide pH range (3.0–10.8) and has been shown to have low cytotoxicity, making it a reliable probe for use in complex biological environments.

Conclusion

This compound stands out as a highly sensitive, selective, and rapid "turn-on" fluorescent probe for the detection of hypochlorous acid. Its well-defined mechanism of action, coupled with its robust performance in various biological applications, makes it an invaluable tool for researchers investigating the roles of HClO in health and disease. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful application of this compound in the laboratory.

References

- 1. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

HKOCl-3: A Technical Guide to its Unparalleled Specificity for Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of HKOCl-3, a fluorescent probe renowned for its exceptional sensitivity and selectivity for hypochlorous acid (HOCl). Hypochlorous acid is a critical reactive oxygen species (ROS) involved in innate immunity and various pathological conditions, making its accurate detection essential for advancing research and drug development.[1][2][3][4] this compound has emerged as a powerful tool for the molecular imaging and quantitative detection of HOCl in a variety of biological systems.[1]

Core Principles of this compound Functionality

This compound was engineered to overcome the limitations of previous fluorescent probes, which often suffered from a lack of specificity, reacting with other ROS such as hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻). The design of this compound incorporates two key features to achieve its ultra-selectivity: a 2,6-dichlorophenol (B41786) moiety and a fluorescein (B123965) scaffold.

The presence of two chlorine atoms on the phenol (B47542) ring significantly lowers its pKa, ensuring that the more nucleophilic phenoxide form is dominant at physiological pH. This enhanced nucleophilicity drives a highly selective oxidative O-dearylation reaction specifically with hypochlorous acid. In its native state, the fluorescence of the probe is quenched through a photoinduced electron transfer (PeT) process. Upon reaction with HOCl, the 2,6-dichlorophenol group is cleaved, releasing the highly fluorescent fluorescein, which results in a dramatic "turn-on" signal.

Quantitative Performance Data

The performance of this compound has been rigorously characterized, demonstrating its suitability for sensitive and quantitative applications.

Table 1: Spectroscopic and Performance Characteristics of this compound

| Parameter | Value | Reference |

| Excitation Wavelength (Ex) | 490 nm | |

| Emission Wavelength (Em) | 527 nm | |

| Fluorescence Enhancement (upon reaction with 1 equiv. HOCl) | >358-fold | |

| Detection Limit | 0.33 nM | |

| Response Time | < 1 minute | |

| Optimal pH Range | 4-10 |

Table 2: Selectivity of this compound for Hypochlorous Acid over other Reactive Species

The fluorescence response of this compound (10 µM) was measured after treatment with various reactive oxygen and nitrogen species (ROS/RNS).

| Reactive Species | Concentration | Fluorescence Increase (relative to HOCl) | Reference |

| HOCl | 10 µM | 1.00 | |

| H₂O₂ | 100 µM | Negligible | |

| ¹O₂ | 100 µM | Negligible | |

| ROO• | 100 µM | Negligible | |

| TBHP | 100 µM | Negligible | |

| •NO | 100 µM | Negligible | |

| O₂•⁻ | 100 µM | Negligible | |

| •OH | 10 µM | <0.012 | |

| ONOO⁻ | 10 µM | <0.012 |

Note: The probe exhibited an over 83-fold higher fluorescence intensity increase towards HOCl compared to other highly reactive species like •OH and ONOO⁻.

Visualizing the Mechanism and Workflow

To further elucidate the principles and application of this compound, the following diagrams illustrate its reaction mechanism, a typical experimental workflow, and the logical basis for its selectivity.

Caption: Reaction mechanism of this compound with hypochlorous acid.

Caption: General workflow for detecting endogenous HOCl in cells.

References

- 1. hub.hku.hk [hub.hku.hk]

- 2. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Application of HKOCl-3, a Fluorescent Probe for Hypochlorous Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism, and application of the HKOCl-3 fluorescent probe. This compound is a highly selective and sensitive tool for the detection of hypochlorous acid (HOCl), a critical reactive oxygen species (ROS) implicated in various physiological and pathological processes. This document details the synthetic pathway, experimental protocols, and performance characteristics of this compound, offering researchers a practical resource for its implementation in laboratory settings.

Introduction to this compound

Hypochlorous acid, produced by myeloperoxidase-catalyzed reaction of hydrogen peroxide with chloride ions, is a key microbicidal agent in the innate immune system.[1][2] However, its dysregulation is linked to a range of diseases, including cardiovascular and inflammatory conditions.[1][2] To understand the precise roles of HOCl in health and disease, highly specific and sensitive detection methods are essential.

This compound was developed as an ultra-selective and ultra-sensitive fluorescent probe for HOCl.[1] Its design is based on a selective oxidative O-dearylation reaction, which confers remarkable specificity for HOCl over other ROS. Upon reaction with HOCl, this compound exhibits a significant "turn-on" fluorescent response, making it a powerful tool for imaging and quantifying HOCl in living cells and in vivo.

Synthesis Pathway

The synthesis of this compound is a multi-step process starting from commercially available precursors. The overall strategy involves the Ullmann coupling of 3-methoxyphenol (B1666288) and an aryl iodide, followed by demethylation to form a diarylether intermediate. This intermediate is then condensed with a benzoic acid derivative prepared from fluorescein (B123965) to yield the final this compound probe.

The synthetic scheme is outlined below:

Caption: Synthetic pathway of this compound probe.

Experimental Protocols

The following protocols are adapted from the original literature describing the synthesis of this compound.

Synthesis of Diarylether Intermediate (4)

Step a: Ullmann Coupling

-

To a solution of 3-methoxyphenol and aryl iodide (2) in dioxane, add CuI, N,N-dimethylglycine hydrochloride, and Cs₂CO₃.

-

Heat the reaction mixture at 90 °C for 24 hours.

-

After cooling to room temperature, purify the crude product by column chromatography to obtain the coupled diarylether. The reported yield for this step is 81%.

Step b: Demethylation

-

Dissolve the diarylether from the previous step in a mixture of 48 wt% hydrobromic acid (HBr) and acetic acid (AcOH).

-

Reflux the solution for 12 hours.

-

After the reaction is complete, cool the mixture and perform an appropriate workup and purification to yield the demethylated diarylether (4). The reported yield for this step is 91%.

Synthesis of this compound Probe

Step c: Condensation

-

Combine the diarylether intermediate (4) and the benzoic acid derivative (5), which is prepared from fluorescein.

-

Add trifluoroacetic acid (TFA) as a catalyst and solvent.

-

Heat the reaction mixture at 100 °C for 12 hours.

-

Upon completion, cool the reaction and purify the product by column chromatography to obtain the this compound probe. The reported yield for this final step is 61%.

Performance Characteristics

This compound exhibits excellent spectroscopic properties for the detection of HOCl. The key performance data are summarized in the table below.

| Property | Value | Reference |

| Absorption Maximum (λabs) | 455 nm | |

| Molar Absorptivity (ε) | 2.3 x 10⁴ M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) - Basal | 0.001 | |

| Fluorescence Emission Maximum (λem) | 527 nm | |

| Fluorescence Enhancement upon HOCl addition | >358-fold | |

| Detection Limit | 0.33 nM | |

| Reaction Time with HOCl | < 1 minute |

Mechanism of Action

The detection mechanism of this compound relies on a highly selective oxidative O-dearylation reaction with hypochlorous acid. The 2,6-dichlorophenol (B41786) moiety of this compound is designed to have a lowered pKa, ensuring that the more nucleophilic phenoxide form is dominant at physiological pH. This enhances its reactivity towards HOCl.

Upon interaction with HOCl, the diaryl ether bond is cleaved, releasing fluorescein or its chlorinated derivatives, which are highly fluorescent. This process results in a dramatic "turn-on" fluorescence signal. The presence of ortho chlorine substituents on the phenol (B47542) ring significantly improves the selectivity for HOCl over other reactive oxygen and nitrogen species.

Caption: Mechanism of this compound activation by HOCl.

Applications in Biological Systems

This compound has been successfully utilized for the detection and imaging of endogenous HOCl in various biological contexts.

Live Cell Imaging

This compound is cell-permeable and has shown low cytotoxicity, making it suitable for live-cell imaging. It has been effectively used to visualize endogenous HOCl production in different phagocytic cell types, such as macrophages and neutrophils, upon stimulation.

In Vivo Imaging

The utility of this compound extends to in vivo applications. It has been successfully employed for imaging HOCl in live zebrafish embryos, demonstrating its potential for studying the role of HOCl in developmental biology and disease models.

Quantitative Assays

Beyond imaging, this compound can be used in quantitative assays. It has been adapted for use in 96-well microplate assays and flow cytometry to quantify cellular HOCl levels and to screen for molecules that may modulate HOCl production or act as scavengers.

The following workflow illustrates a typical cell-based imaging experiment using this compound:

Caption: General workflow for cellular HOCl detection with this compound.

Conclusion

The this compound fluorescent probe represents a significant advancement in the detection of hypochlorous acid. Its high selectivity, sensitivity, and rapid response, combined with its applicability in diverse biological systems, make it an invaluable tool for researchers in chemistry, biology, and medicine. This guide provides the essential information for the synthesis and application of this compound, empowering further investigations into the multifaceted roles of HOCl in health and disease.

References

A Technical Guide to the Photophysical Properties of HKOCl-3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of HKOCl-3, a fluorescent probe designed for the selective and sensitive detection of hypochlorous acid (HOCl). This document details the probe's spectral characteristics, quantum yield, and response mechanism, along with the experimental protocols for its characterization and application in biological systems.

Core Photophysical Properties

This compound is a fluorescent probe that exhibits a remarkable turn-on response in the presence of hypochlorous acid.[1][2][3][4][5] Its design, based on a selective oxidative O-dearylation reaction, allows for high selectivity and sensitivity, making it a valuable tool for studying the roles of HOCl in various physiological and pathological processes.

Spectral Characteristics

In its native state, this compound displays minimal fluorescence. However, upon reaction with HOCl, it undergoes a significant transformation that results in a substantial increase in fluorescence emission. This "turn-on" mechanism is central to its function as a probe.

| Property | Value | Condition |

| Absorption Maximum (λabs) | 455 nm | Before reaction with HOCl |

| 499 nm | After reaction with HOCl | |

| Molar Absorptivity (ε) | 2.3 x 104 M-1 cm-1 | At 455 nm |

| Emission Maximum (λem) | 527 nm | After reaction with HOCl |

| Excitation Wavelength for Emission | 490 nm |

Quantum Yield and Performance

The efficiency of this compound as a fluorescent probe is highlighted by its low basal fluorescence and dramatic enhancement upon binding to its target.

| Parameter | Value | Details |

| Fluorescence Quantum Yield (Φ) | 0.001 | In the absence of HOCl, indicating efficient quenching. |

| Fluorescence Enhancement | >358-fold | Upon addition of 1 equivalent of HOCl. |

| Detection Limit | 0.33 nM | Demonstrating its high sensitivity for HOCl detection. |

| Response Time | < 1 minute | The reaction with HOCl is rapid, allowing for real-time measurements. |

Mechanism of Action and Signaling Pathway

This compound was designed by incorporating two ortho-chlorine substituents into a fluorescein (B123965) derivative. This modification lowers the pKa of the phenolic group, making the phenoxide form dominant at physiological pH. This phenoxide form is highly reactive towards HOCl and also efficiently quenches the probe's fluorescence through a photoinduced electron transfer (PeT) process, resulting in a low fluorescence background. The reaction with HOCl proceeds via a selective oxidative O-dearylation, which disrupts the PeT process and "turns on" the fluorescence.

In biological systems such as phagocytic cells, the production of endogenous HOCl is a key component of the innate immune response. This process is initiated by cellular activation, for example by phorbol (B1677699) myristate acetate (B1210297) (PMA), which activates Protein Kinase C (PKC). PKC, in turn, activates NADPH Oxidase (NOX) to produce superoxide, which is then converted to hydrogen peroxide (H₂O₂). Finally, the enzyme Myeloperoxidase (MPO) utilizes H₂O₂ and chloride ions to generate HOCl.

Caption: Signaling pathway for endogenous HOCl production in phagocytes.

Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of this compound in a research setting.

Spectroscopic Characterization of this compound

This protocol outlines the steps to determine the photophysical properties of this compound in a controlled chemical system.

Caption: Workflow for spectroscopic characterization of this compound.

Methodology:

-

Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.4.

-

Probe Solution: Prepare a stock solution of this compound in dimethylformamide (DMF). Dilute the stock solution in the potassium phosphate buffer to a final concentration of 10 µM, ensuring the final concentration of DMF is 0.1%.

-

Absorption Measurement: Record the absorption spectrum of the this compound solution to determine the absorption maximum (λabs).

-

Fluorescence Measurement: To the 10 µM this compound solution, add varying concentrations of HOCl (e.g., 0-10 µM).

-

Incubation: Allow the reaction to proceed for 30 minutes at 25 °C.

-

Emission Spectra: Record the fluorescence emission spectra using an excitation wavelength of 490 nm.

Cellular Imaging of Endogenous HOCl

This protocol describes the use of this compound for visualizing endogenous HOCl production in cultured cells.

Caption: Workflow for imaging endogenous HOCl with this compound.

Methodology:

-

Cell Culture: Culture RAW264.7 mouse macrophages or other phagocytic cells in appropriate media.

-

Probe Loading: Incubate the cells with 1 µM this compound for 30 minutes in the dark.

-

Stimulation: To induce endogenous HOCl production, treat the cells with a stimulant such as phorbol myristate acetate (PMA) at a concentration of 500 ng/mL.

-

Washing: Gently wash the cells with buffer to remove any excess, unbound probe.

-

Imaging: Visualize the intracellular fluorescence using a confocal microscope with appropriate filter sets for excitation and emission.

Flow Cytometry Analysis

This compound can be used for the quantitative detection of HOCl in cell populations via flow cytometry.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of RAW264.7 cells.

-

Treatment: Co-incubate the cells with 2 µM this compound and with or without a stimulant (e.g., 500 ng/mL PMA) for 30 minutes. To confirm selectivity, specific inhibitors of the HOCl production pathway can be included.

-

Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer. The geometric mean of the fluorescence intensity is used for quantification.

96-Well Microplate Assay

This high-throughput method is suitable for screening compounds that may modulate HOCl production or act as HOCl scavengers.

Methodology:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate.

-

Treatment: Co-incubate the cells with 2 µM this compound and a stimulant (e.g., 500 ng/mL PMA). Test compounds (e.g., potential HOCl scavengers or inhibitors of HOCl production) can be added at various concentrations.

-

Incubation: Incubate the plate for 30 minutes.

-

Measurement: Measure the fluorescence intensity in each well using a microplate reader.

References

- 1. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HKU Scholars Hub: this compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay [hub.hku.hk]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescent Probes for Reactive Oxygen Species (ROS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Role of Reactive Oxygen Species

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1] Endogenously produced ROS are crucial for various biological functions, acting as signaling molecules in processes like cell proliferation and redox homeostasis.[2] However, an overproduction of ROS, or a depletion in antioxidant levels, can lead to oxidative stress. This state of imbalance results in damage to biomolecules like proteins, lipids, and DNA, contributing to cellular damage and the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1][3][4] Given their significant and multifaceted roles, the ability to accurately detect and quantify ROS in biological systems is of paramount importance.

Fluorescent probes have emerged as indispensable tools for ROS detection due to their high sensitivity, simplicity, and suitability for real-time analysis in living systems. These probes allow for high spatial and temporal resolution, providing valuable insights into the dynamic nature of ROS production and signaling.

Types of Fluorescent Probes for ROS Detection

Fluorescent probes for ROS can be broadly categorized into small-molecule dyes, genetically encoded sensors, and nanoparticle-based probes. The choice of probe depends on the specific experimental requirements.

-

Small-Molecule Dyes: These are the most commonly used type of ROS probes. They are typically cell-permeable and exhibit a change in their fluorescent properties upon reaction with ROS. Their small size facilitates delivery into cells, but considerations such as stability, permeability, and potential toxicity are important.

-

Genetically Encoded Sensors: These probes offer a more targeted approach to ROS detection. Sensors like HyPer and roGFP are fusions of a redox-sensitive green fluorescent protein with a peroxide-reactive protein, enabling real-time monitoring of specific ROS like H₂O₂. A key advantage of these sensors is their reversibility, which allows for the tracking of dynamic changes in ROS levels rather than just cumulative oxidative events.

-

Nanoparticle-Based Probes: These are particularly useful for challenging applications such as deep-tissue imaging, where enhanced stability is required.

The detection mechanisms for these probes are varied and include photoinduced electron transfer (PeT), intramolecular charge transfer (ICT), Förster resonance energy transfer (FRET), and excited-state intramolecular proton transfer (ESIPT).

Common Fluorescent Probes for Specific ROS

A variety of probes have been developed with varying degrees of selectivity for different ROS.

-

General Oxidative Stress: 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used probe for general oxidative stress. Inside the cell, it is deacetylated to DCFH, which is then oxidized by various ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). It is important to note that DCFH can be oxidized by several ROS, including hydroxyl radicals and peroxynitrite, and its reaction with H₂O₂ is not direct, making it a general rather than a specific indicator.

-

Superoxide (O₂⁻): Dihydroethidium (DHE) and its mitochondrially-targeted derivative, MitoSOX™ Red, are common probes for superoxide. DHE is oxidized by superoxide to form 2-hydroxyethidium, a specific fluorescent product. However, non-specific oxidation can produce ethidium, which also fluoresces, necessitating careful interpretation of results. MitoSOX™ Red includes a triphenylphosphonium (TPP) cation that directs it specifically to the mitochondria.

-

Hydrogen Peroxide (H₂O₂): Genetically encoded sensors like the HyPer series are highly sensitive for H₂O₂. Newer versions of HyPer have improved pH stability. Amplex Red is a cell-impermeable probe that reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the fluorescent product resorufin.

-

Hydroxyl Radical (•OH) and Peroxynitrite (ONOO⁻): 4-Hydroxyphenyl fluorescein (B123965) (HPF) is a probe that reacts with both hydroxyl radicals and peroxynitrite.

Quantitative Data of Common Fluorescent ROS Probes

The selection of an appropriate fluorescent probe requires consideration of its spectral properties and target specificity. The table below summarizes key data for several common ROS probes.

| Probe Name | Target ROS | Excitation (nm) | Emission (nm) | Notes |

| DCFH-DA | General Oxidative Stress | ~485 | ~520 | Widely used but lacks specificity for a single ROS. |

| DHE | Superoxide (O₂⁻) | ~535 | ~635 | Specific product (2-hydroxyethidium) has different spectral properties from the non-specific product (ethidium). |

| MitoSOX™ Red | Mitochondrial Superoxide (O₂⁻) | ~510 | ~595 | Targeted to the mitochondria. |

| Amplex Red | Hydrogen Peroxide (H₂O₂) | ~560 | ~590 | Requires HRP for reaction; cell-impermeable. |

| HPF | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻) | ~490 | ~515 | Useful for detecting highly reactive oxygen species. |

| SOSG | Singlet Oxygen (¹O₂) | ~490 | ~525 | A specific probe for singlet oxygen detection. |

| roGFP | Redox State (H₂O₂) | 405 / 488 | ~510 | Ratiometric measurement provides more robust quantification. |

| HyPer | Hydrogen Peroxide (H₂O₂) | ~420 / ~500 | ~516 | Genetically encoded and allows for real-time monitoring. |

Detailed Experimental Protocols

Accurate and reproducible results depend on carefully planned and executed experimental protocols.

General Protocol for Cellular ROS Detection using DCFH-DA and Fluorescence Microscopy

This protocol provides a general framework for measuring intracellular ROS in adherent cells.

Materials:

-

Adherent cells cultured on glass-bottom dishes or multi-well plates

-

2′,7′-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., DMEM)

-

Positive control (e.g., H₂O₂ or another ROS inducer)

-

Negative control (e.g., N-acetylcysteine, an antioxidant)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding: Seed cells onto the imaging plates at an appropriate density and allow them to adhere overnight.

-

Probe Loading:

-

Prepare a working solution of DCFH-DA in pre-warmed cell culture medium or PBS. A final concentration of 2-10 µM is common, but this should be optimized for your cell type.

-

Remove the culture medium from the cells and wash twice with warm PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 20-30 minutes at 37°C in the dark.

-

-

Washing: After incubation, remove the probe-containing medium and wash the cells twice with warm PBS to remove any excess probe that has not been taken up by the cells.

-

Treatment: Add fresh, pre-warmed medium containing your experimental treatment (and controls) to the cells.

-

Image Acquisition:

-

Immediately begin imaging the cells using a fluorescence microscope.

-

Use an excitation wavelength of approximately 485 nm and an emission wavelength of around 520 nm.

-

Acquire images at regular time intervals to monitor the change in fluorescence over time (kinetic mode).

-

-

Data Analysis:

-

Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software.

-

Normalize the fluorescence intensity to a baseline reading taken before the addition of the treatment.

-

Compare the fluorescence changes in treated cells to those in control cells.

-

Important Controls:

-

Probe-free samples: To determine the baseline autofluorescence of the cells.

-

Positive control: Cells treated with a known ROS inducer to validate the experimental setup.

-

Negative control/Antioxidant: Cells pre-treated with an antioxidant before ROS induction to confirm that the observed signal is due to ROS.

Visualization of Signaling Pathways and Workflows

ROS-Mediated Signaling Pathways

ROS are not just damaging agents; they are also critical second messengers in various signaling pathways. For instance, ROS can activate the NF-κB and MAPK signaling cascades, which are involved in inflammation, cell proliferation, and apoptosis.

Caption: Simplified overview of ROS-mediated activation of MAPK and NF-κB signaling pathways.

Experimental Workflow for ROS Detection

A typical workflow for detecting ROS using fluorescent probes involves several key steps, from experimental design to data interpretation.

Caption: A standard experimental workflow for the detection of cellular ROS using fluorescent probes.

Conclusion and Future Perspectives

Fluorescent probes are powerful tools for elucidating the complex roles of ROS in health and disease. While classic probes like DCFH-DA are valuable for detecting general oxidative stress, the development of more specific and sensitive probes, including genetically encoded sensors, is advancing our ability to study individual ROS with greater precision. Careful experimental design, including the use of appropriate controls, is critical for obtaining reliable and meaningful data. Future advancements in probe development, such as near-infrared and two-photon probes, will likely enable deeper tissue imaging and more sophisticated in vivo studies of ROS biology.

References

Methodological & Application

HKOCl-3: A High-Performance Fluorescent Probe for Live-Cell Imaging of Hypochlorous Acid

Application Notes and Protocols

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in innate immunity as a microbicidal agent produced by phagocytes.[1][2][3] It is generated through the myeloperoxidase (MPO)-catalyzed reaction of hydrogen peroxide (H₂O₂) with chloride ions (Cl⁻).[2][3] However, the aberrant accumulation of HOCl is implicated in numerous pathologies, including cardiovascular and inflammatory diseases, neurodegenerative disorders, and cancer. The study of its precise roles has been hampered by a lack of tools for its sensitive and selective detection in living systems. HKOCl-3 is an ultra-selective and ultra-sensitive fluorescent probe designed for the real-time imaging and quantification of HOCl in live cells and in vivo.

Based on a selective oxidative O-dearylation reaction, this compound exhibits a rapid, turn-on fluorescent response specifically to HOCl, with minimal interference from other ROS. Its excellent photostability, low cytotoxicity, and robust performance across various platforms—including confocal microscopy, flow cytometry, and 96-well plate assays—make it a versatile tool for investigating the complex biology of HOCl.

Quantitative Data Summary

The performance characteristics of the this compound probe have been rigorously evaluated, demonstrating its suitability for sensitive and specific HOCl detection.

| Property | Value | Source |

| Maximum Excitation | 490 nm | |

| Maximum Emission | 527 nm | |

| Fluorescence Enhancement | >358-fold (upon addition of 1 equiv. HOCl) | |

| Detection Limit | 0.33 nM | |

| Response Time | < 1 minute | |

| Recommended Concentration for Live-Cell Imaging | 1 µM | |

| Recommended Concentration for 96-well Assay | 2 µM | |

| Recommended Concentration for Zebrafish Imaging | 10 µM | |

| Cytotoxicity | Virtually nontoxic up to 20 µM (24h incubation) |

Selectivity Profile

This compound demonstrates exceptional selectivity for HOCl over other common reactive oxygen and nitrogen species. The fluorescence response to HOCl is significantly higher than for other analytes.

| Interfering Species | Fluorescence Response | Source |

| HOCl | >83-fold higher than other ROS | |

| H₂O₂ | Negligible | |

| ¹O₂ | Negligible | |

| ROO• | Negligible | |

| TBHP | Negligible | |

| •NO | Negligible | |

| O₂•⁻ | Negligible | |

| •OH | Minimal | |

| ONOO⁻ | Minimal |

Signaling Pathway and Detection Mechanism

This compound is designed to detect HOCl produced via the myeloperoxidase (MPO) pathway, which is central to the oxidative burst in phagocytic cells like neutrophils and macrophages.

Caption: HOCl production by MPO and its detection by this compound.

Experimental Protocols

Protocol 1: Live-Cell Imaging of Endogenous HOCl in Phagocytes

This protocol describes the use of this compound to visualize endogenous HOCl production in cultured phagocytes (e.g., RAW264.7 macrophages, BV-2 microglia, THP-1 monocytes) following stimulation.

Materials:

-

This compound probe

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Phorbol 12-myristate 13-acetate (PMA)

-

Confocal microscope with appropriate filter sets (Excitation ~490 nm, Emission ~527 nm)

Procedure:

-

Cell Culture: Plate cells (e.g., RAW264.7) on glass-bottom dishes and culture under standard conditions until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to a final working concentration of 1 µM.

-

Cell Staining and Stimulation:

-

Remove the culture medium from the cells.

-

To induce endogenous HOCl production, co-incubate the cells with 1 µM this compound and a stimulant, such as 500 ng/mL PMA, in culture medium.

-

For negative controls, incubate cells with 1 µM this compound only (unstimulated).

-

Incubate for 30 minutes at 37°C.

-

-

Imaging:

-

After incubation, wash the cells with PBS to remove excess probe and medium.

-

Add fresh PBS or imaging buffer to the dish.

-

Immediately image the cells using a confocal microscope. Acquire images in the green channel (Excitation: ~490 nm, Emission: 510-550 nm).

-

A significant increase in fluorescence intensity in PMA-treated cells compared to unstimulated cells indicates the detection of endogenous HOCl.

-

Caption: Workflow for imaging endogenous HOCl in live cells.

Protocol 2: Quantitative Analysis of HOCl by Flow Cytometry

This protocol allows for the quantitative measurement of HOCl production in a cell population.

Materials:

-

This compound probe

-

PMA (or other stimulant)

-

NADPH oxidase inhibitor (e.g., DPI) for control experiments

-

Flow cytometer with a 488 nm laser

Procedure:

-

Cell Preparation: Harvest cells (e.g., RAW264.7) and resuspend them in a suitable buffer (e.g., PBS).

-

Cell Treatment:

-

Stimulated Group: Treat cells with a stimulant (e.g., 500 ng/mL PMA) for a defined period.

-

Inhibitor Control: Pre-incubate cells with an inhibitor (e.g., 100 nM DPI) for 30 minutes before PMA stimulation to confirm the source of ROS.

-

Unstimulated Control: Leave a sample of cells untreated.

-

-

Probe Loading: Add this compound to all cell samples to a final concentration of 1 µM. Incubate for 30 minutes at 37°C.

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer using a 488 nm excitation laser.

-

Collect fluorescence emission in the green channel (e.g., FITC channel).

-

Compare the geometric mean of fluorescence intensity between the different treatment groups. A significant shift in fluorescence in the stimulated group indicates HOCl production.

-

Protocol 3: High-Throughput Screening using a 96-Well Microplate Assay

This protocol is suitable for screening compounds that may scavenge HOCl or modulate its production in cells.

Materials:

-

This compound probe

-

PMA

-

Test compounds (e.g., HOCl scavengers like L-methionine, N-acetyl-l-cysteine)

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Cell Plating: Seed cells (e.g., RAW264.7) into a 96-well plate and culture overnight.

-

Treatment:

-

Remove the culture medium.

-

Add fresh medium containing the test compounds at various concentrations.

-

Add 2 µM this compound and 500 ng/mL PMA to each well (except for negative controls).

-

Include wells with cells + this compound only (unstimulated control) and cells + this compound + PMA only (positive control).

-

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Measurement: Measure the fluorescence intensity in each well using a microplate reader (Excitation: ~490 nm, Emission: ~527 nm).

-

Analysis: A decrease in fluorescence intensity in the presence of a test compound (compared to the positive control) suggests that the compound either scavenges HOCl or inhibits its production.

Caption: Workflow for high-throughput screening of HOCl modulators.

References

Application Notes and Protocols for in vivo Imaging of Hypochlorous Acid (HOCl) with HKOCl-3 in Zebrafish

Introduction

Hypochlorous acid (HOCl), a potent reactive oxygen species (ROS), plays a critical role in the innate immune system as a microbicidal agent.[1][2] It is produced by the enzyme myeloperoxidase in phagocytes.[1] However, the dysregulation and aberrant accumulation of HOCl are implicated in a wide range of pathologies, including cardiovascular diseases, inflammation, and neurodegenerative disorders.[1][2] Studying the spatiotemporal dynamics of HOCl in living organisms is therefore crucial for understanding its physiological and pathological roles.

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for in vivo imaging due to its optical transparency during embryonic and larval stages, rapid development, and genetic tractability. Coupled with advanced fluorescent probes, the zebrafish model allows for real-time, high-resolution visualization of specific biomolecules in a complex living system.

HKOCl-3 is a highly selective and sensitive "turn-on" fluorescent probe specifically designed for the detection of HOCl. Its robustness has been demonstrated in various biological systems, including live cells and intact zebrafish embryos, making it an excellent tool for investigating HOCl biology. These application notes provide detailed protocols for using this compound to image endogenous HOCl in live zebrafish embryos.

Data Presentation: this compound Probe Characteristics

The this compound probe is engineered for superior performance in biological imaging applications, offering ultra-high sensitivity and selectivity for HOCl. Its key performance metrics are summarized below.

| Parameter | Value | Reference |

| Analyte | Hypochlorous Acid (HOCl) | |

| Mechanism | Oxidative O-dearylation of 2,6-dichlorophenol (B41786) | |

| Fluorescence Change | >358-fold enhancement | |

| Selectivity | >83-fold higher response for HOCl over other ROS (e.g., •OH, ONOO⁻) | |

| Detection Limit (LOD) | 0.33 nM | |

| Response Time | < 1 minute | |

| Optimal pH Range | 4.0 - 10.0 | |

| Excitation Wavelength | 490 nm | |

| Emission Wavelength | 527 nm | |

| Biocompatibility | Non-toxic up to 20 µM in RAW264.7 cells (24h incubation) |

Experimental Protocols

This section details the methodology for preparing zebrafish embryos and applying the this compound probe for in vivo fluorescence imaging of endogenous HOCl.

Materials and Reagents

-

Wild-type zebrafish (Danio rerio) embryos (1-3 days post-fertilization)

-

This compound fluorescent probe

-

Dimethyl sulfoxide (B87167) (DMSO, anhydrous)

-

Embryo medium (E3)

-

Tricaine (MS-222) for anesthesia

-

Fluorescence microscope (confocal or widefield) equipped with appropriate filters for GFP/FITC channel.

This compound Probe Sensing Mechanism

The probe is designed with a fluorescein (B123965) core masked by a 2,6-dichlorophenol moiety. This design keeps the probe in a non-fluorescent "off" state. In the presence of HOCl, a highly selective oxidative reaction cleaves the masking group, releasing the highly fluorescent fluorescein product and causing a dramatic "turn-on" signal.

Caption: this compound probe activation mechanism.

Protocol for in vivo Imaging in Zebrafish Embryos

This protocol is adapted from studies demonstrating the use of this compound to visualize endogenous HOCl production during zebrafish development.

Step 1: Zebrafish Embryo Preparation

-

Collect wild-type zebrafish embryos and raise them in E3 embryo medium at 28.5°C.

-

Select healthy, normally developing embryos at the desired stage (e.g., 1, 2, or 3 days post-fertilization).

-

Dechorionate the embryos if necessary, using standard protocols.

-

Before imaging, anesthetize the embryos in E3 medium containing Tricaine to prevent movement.

Step 2: Probe Preparation and Loading

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

Dilute the this compound stock solution in E3 medium to a final working concentration of 10 µM.

-

Transfer the anesthetized zebrafish embryos into the 10 µM this compound solution.

-

Incubate the embryos for 30 minutes at 28.5°C in the dark.

Step 3: Imaging

-

After incubation, gently wash the embryos with fresh E3 medium to remove excess probe.

-

Mount the embryos on a microscope slide or in an imaging dish.

-

Image the embryos using a fluorescence microscope. Use an excitation wavelength of ~490 nm and collect the emission at ~527 nm.

-

Acquire both bright-field and fluorescence images to correlate the HOCl signal with anatomical structures. Studies have shown that HOCl production becomes more intense and localized as zebrafish embryos develop, reflecting the increasing complexity of tissue differentiation.

Quantitative Data and Workflow

The following table summarizes the specific parameters used for imaging HOCl in zebrafish embryos with this compound.

| Parameter | Value | Reference |

| Organism | Wild-type Zebrafish Embryos | |

| Developmental Stage | 1-3 days post-fertilization (dpf) | |

| Probe | This compound | |

| Probe Concentration | 10 µM | |

| Incubation Time | 30 minutes | |

| Imaging Modality | Fluorescence Microscopy |

Experimental Workflow Diagram

The overall process for imaging HOCl in zebrafish is outlined in the following workflow.

Caption: Workflow for in vivo HOCl imaging in zebrafish.

Conclusion

The this compound probe is a powerful and reliable tool for the in vivo imaging of hypochlorous acid in zebrafish embryos. Its exceptional sensitivity, selectivity, and rapid response kinetics allow for the precise visualization of endogenous HOCl dynamics during developmental processes. The protocols outlined in this document provide a comprehensive guide for researchers and scientists to successfully apply this technology, paving the way for new discoveries in the roles of HOCl in health and disease.

References

Application Notes and Protocols for HKOCl-3 Staining in Cultured Cells

Introduction

HKOCl-3 is a highly selective and sensitive fluorescent probe designed for the detection of hypochlorous acid (HOCl), a key reactive oxygen species (ROS) involved in various physiological and pathological processes, including innate immunity and inflammation.[1][2][3] This probe operates on a selective oxidative O-dearylation mechanism, resulting in a rapid "turn-on" fluorescent signal upon reaction with HOCl.[3][4] Its exceptional specificity for HOCl over other ROS, coupled with its rapid response time and biocompatibility, makes this compound a valuable tool for researchers in cell biology, immunology, and drug development for real-time imaging and quantification of endogenous HOCl in living cells.

Mechanism of Action

Under physiological conditions (pH 7.4), the this compound probe exists predominantly in its phenoxide form. This form is typically non-fluorescent due to a photoinduced electron transfer (PeT) process that quenches fluorescence. Upon selective reaction with hypochlorous acid, this compound undergoes an oxidative O-dearylation reaction. This irreversible chemical modification disrupts the PeT process, leading to the generation of a highly fluorescent product, which can be detected using standard fluorescence microscopy or flow cytometry.

Caption: Mechanism of this compound activation by hypochlorous acid.

Spectroscopic and Performance Data

The this compound probe exhibits distinct spectroscopic properties before and after reaction with HOCl, enabling sensitive detection.

| Property | Value | Reference |

| This compound (pre-reaction) | ||

| Absorption Maximum (λabs) | 455 nm | |

| Fluorescence Emission | Quenched (Φ = 0.001) | |

| This compound + HOCl (post-reaction) | ||

| Absorption Maximum (λabs) | 499 nm | |

| Emission Maximum (λem) | 527 nm | |

| Performance | ||

| Fluorescence Enhancement | >358-fold | |

| Reaction Time | < 1 minute | |

| pH Stability | Stable between pH 3.0 - 10.8 | |

| Cytotoxicity | Virtually nontoxic up to 20 µM for 24h in RAW264.7 cells |

Experimental Protocols

Reagent Preparation

This compound Stock Solution:

-

Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Store the stock solution at -20°C, protected from light.

Cell Culture Medium:

-

Use the appropriate complete cell culture medium for your cell type.

Induction Agent (Optional):

-

To induce endogenous HOCl production in phagocytic cells, prepare a stock solution of phorbol (B1677699) 12-myristate 13-acetate (PMA) in DMSO. A typical stock concentration is 1 mg/mL.

Live Cell Staining and Imaging Protocol

This protocol is suitable for adherent or suspension cells and can be adapted for use in multi-well plates, chamber slides, or dishes.

Caption: General workflow for this compound staining in cultured cells.

Detailed Steps:

-

Cell Seeding: Seed cells in the desired culture vessel and allow them to adhere and reach the desired confluency.

-

Probe Loading:

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A typical starting concentration is 1-2 µM.

-

Remove the existing culture medium from the cells and replace it with the this compound loading solution.

-

-

Induction of Endogenous HOCl (Optional):

-

For studies involving stimulated HOCl production, co-incubate the cells with this compound and an inducing agent like PMA. A common concentration for PMA is 500 ng/mL.

-

The incubation time is typically 30 minutes.

-

-

Control Groups:

-

Negative Control: Cells incubated with this compound but without the inducing agent (e.g., PMA). These cells should show minimal background fluorescence.

-

Inhibitor Control: To confirm the specificity of the signal for HOCl produced via the myeloperoxidase (MPO) pathway, pre-treat cells with relevant inhibitors (e.g., NADPH oxidase inhibitors like DPI) before adding PMA.

-

-

Imaging:

-

After incubation, wash the cells once or twice with warm phosphate-buffered saline (PBS) or a suitable imaging buffer to remove excess probe.

-

Image the cells immediately using a fluorescence microscope equipped with appropriate filters.

-

Recommended Filter Set: Excitation around 490 nm and emission collection around 527 nm.

-

Protocol for Flow Cytometry Analysis

This compound can be used to quantify HOCl production in cell populations via flow cytometry.

-

Cell Preparation: Prepare single-cell suspensions of your target cells.

-

Staining and Induction:

-

Resuspend the cells in complete medium containing this compound at a working concentration of 2 µM.

-

If applicable, add the inducing agent (e.g., PMA at 500 ng/mL) and any inhibitors to the respective samples.

-

Incubate for 30 minutes at 37°C.

-

-

Analysis:

-

Analyze the cells directly on a flow cytometer without a wash step.

-

Use a standard 488 nm laser for excitation and collect the emission in the FITC or equivalent channel.

-

Record the geometric mean of the fluorescence intensity for quantitative comparison between samples.

-

Application Examples and Data

This compound has been successfully used to detect endogenous HOCl in various phagocytic cell lines.

| Cell Type | This compound Concentration | Inducing Agent (PMA) | Incubation Time | Application | Reference |

| RAW264.7 (mouse macrophages) | 1 µM | 500 ng/mL | 30 min | Confocal Imaging | |

| RAW264.7 (mouse macrophages) | 2 µM | 0-1000 ng/mL | 30 min | 96-well plate assay | |

| RAW264.7 (mouse macrophages) | 2 µM | 500 ng/mL | 30 min | Flow Cytometry | |

| BV-2 (mouse microglia) | 1 µM | 500 ng/mL | 30 min | Confocal Imaging | |

| Differentiated THP-1 (human monocytes) | 1 µM | 500 ng/mL | 30 min | Confocal Imaging | |

| Primary Human PMNs | 1 µM | 500 ng/mL | 30 min | Confocal Imaging |

This comprehensive guide provides researchers with the necessary information to effectively utilize the this compound probe for the detection and quantification of hypochlorous acid in cultured cells, facilitating further investigations into the roles of this important reactive oxygen species.

References

- 1. hub.hku.hk [hub.hku.hk]

- 2. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a fluorescent hypochlorous acid probe for live-cell and in vivo imaging and quantitative application in flow cytometry and a 96-well microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for HKOCl-3: A Fluorescent Probe for Hypochlorous Acid Detection